

Application Note: A Robust HPLC Method for Impurity Profiling of Finasteride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Finasteride Carboxaldehyde*

Cat. No.: *B030425*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Finasteride and its potential impurities. The developed stability-indicating method is crucial for ensuring the quality, safety, and efficacy of Finasteride in pharmaceutical formulations. This document provides a step-by-step protocol for method development, system suitability, and forced degradation studies, along with a summary of expected quantitative data.

Introduction

Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of the steroid Type II 5 α -reductase, an intracellular enzyme that converts testosterone into the more potent androgen 5 α -dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia and male pattern baldness. The manufacturing process and storage of Finasteride can lead to the formation of various impurities, which may impact its therapeutic efficacy and safety.^[1] Therefore, a reliable analytical method for the identification and quantification of these impurities is essential for quality control and regulatory compliance.

This application note describes a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating Finasteride from its known impurities and degradation

products. The method is designed to be precise, accurate, and robust for routine analysis in a quality control laboratory.

HPLC Method Development and Validation

The primary objective of this method development was to achieve adequate separation between Finasteride and its known process-related impurities and degradation products. A systematic approach was undertaken, evaluating various stationary phases, mobile phase compositions, and gradient conditions.

Chromatographic Conditions

A successful separation was achieved using a C18 stationary phase with a gradient elution program. The use of a buffer in the mobile phase helps to control the peak shape of the ionizable analytes. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength. A detection wavelength of 210 nm was selected as it provides good sensitivity for both Finasteride and its impurities.[2][3][4][5]

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	2.5 mM Orthophosphoric acid in Water
Mobile Phase B	Acetonitrile:Water (90:10, v/v)
Gradient Program	Time (min)
0	
3	
10.5	
12	
13.5	
16	
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	210 nm
Injection Volume	10 µL
Diluent	Water:Acetonitrile (1:1, v/v)

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately. The parameters listed in Table 2 should be met before performing any sample analysis.

Table 2: System Suitability Criteria

Parameter	Acceptance Criteria
Tailing Factor (Finasteride)	≤ 2.0
Theoretical Plates (Finasteride)	> 2000
Resolution (between Finasteride and nearest eluting impurity)	> 2.0
%RSD for replicate injections (Area)	$\leq 2.0\%$

Experimental Protocols

Standard and Sample Preparation

- Standard Stock Solution (Finasteride): Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
- Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL in the diluent.
- Spiked Sample Solution: Spike the Finasteride standard solution with the impurity stock solution to a final impurity concentration of 0.15% relative to the Finasteride concentration. This solution is used for validation and to confirm the resolution of the method.
- Sample Solution: Accurately weigh and dissolve the Finasteride drug substance or a crushed tablet powder in the diluent to obtain a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 μm nylon filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the Finasteride drug substance.^{[4][6]} The drug was subjected to various stress conditions to induce degradation.

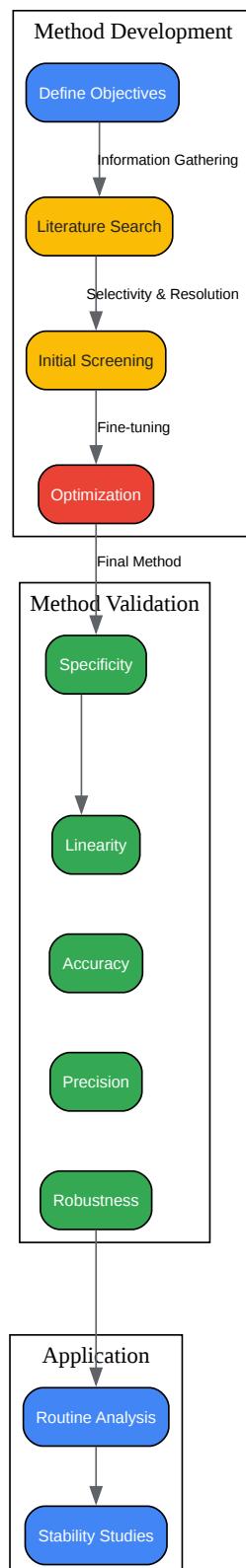
- Acid Hydrolysis: Dissolve Finasteride in 0.1 N HCl and heat at 70°C for 24 hours.^[4]
- Base Hydrolysis: Dissolve Finasteride in 0.1 N NaOH and heat at 70°C for 24 hours.

- Oxidative Degradation: Treat Finasteride solution with 3% H₂O₂ at room temperature for 24 hours.[6]
- Thermal Degradation: Expose solid Finasteride to a temperature of 60°C for 48 hours.[6]
- Photolytic Degradation: Expose Finasteride solution to UV light (254 nm) for 48 hours.[6]

After exposure, the stressed samples were diluted with the diluent to the target concentration and analyzed by the proposed HPLC method. The chromatograms should be evaluated for the separation of degradation products from the main Finasteride peak.

Data Presentation

The developed method effectively separates Finasteride from its known impurities. The retention times and resolution values obtained from the analysis of a spiked sample are summarized in Table 3.


Table 3: Typical Retention Times and Resolution for Finasteride and its Impurities

Compound	Retention Time (min) (Approx.)	Resolution (R _s)
Impurity C	4.5	-
Impurity B	6.8	> 3.0
Finasteride	8.2	> 2.5
Impurity A	9.5	> 2.0
Impurity D	11.2	> 3.0

Note: Retention times are approximate and may vary depending on the specific column and system used.

Visualization of the Method Development Workflow

The logical workflow for the development and validation of this HPLC method is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ajpamc.com [ajpamc.com]
- 3. A systematic study of determination and validation of finasteride impurities using liquid chromatography [openaccess.marmara.edu.tr]
- 4. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Application Note: A Robust HPLC Method for Impurity Profiling of Finasteride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030425#hplc-method-development-for-finasteride-impurity-profiling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com